molecular formula C19H19F3N2O2 B2900932 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1706136-15-3

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2900932
CAS No.: 1706136-15-3
M. Wt: 364.368
InChI Key: PGMAASSMULGERI-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound designed for research applications. It features a 1-methylindoline group, a common scaffold in medicinal chemistry known for its diverse biological potential . The molecule also contains a benzamide unit substituted with a trifluoromethyl group, a motif frequently used to enhance a compound's metabolic stability and binding affinity in drug discovery. The presence of a hydroxyethyl linker connecting these moieties contributes to the molecule's overall polarity and potential for target interaction. Indole and indoline derivatives are recognized as privileged structures in pharmaceutical research, showing a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects . While the specific biological profile and mechanism of action of this compound require further investigation, its structure makes it a valuable chemical tool for probing biological systems, screening for new therapeutic agents, and conducting structure-activity relationship (SAR) studies. This product is intended for non-human research purposes only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c1-24-9-8-12-10-13(6-7-16(12)24)17(25)11-23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-7,10,17,25H,8-9,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMAASSMULGERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevance in therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Indoline moiety : Contributes to its interaction with biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Hydroxyethyl side chain : May influence solubility and binding interactions.

Structural Formula

N 2 hydroxy 2 1 methylindolin 5 yl ethyl 2 trifluoromethyl benzamide\text{N 2 hydroxy 2 1 methylindolin 5 yl ethyl 2 trifluoromethyl benzamide}

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with trifluoromethyl groups have shown effectiveness against a spectrum of bacteria and fungi. For instance, derivatives have been tested for their ability to inhibit Mycobacterium tuberculosis and other pathogens .
  • Enzyme Inhibition : The compound is hypothesized to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. Studies on related compounds have reported IC50 values indicating moderate inhibition of these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

  • Antimycobacterial Activity :
    • A study evaluated the efficacy of various derivatives against Mycobacterium tuberculosis, revealing that certain modifications in the structure significantly enhanced activity. For example, derivatives with longer alkyl chains exhibited lower MIC values, indicating higher potency .
  • Neuroprotective Effects :
    • Investigations into the neuroprotective properties of similar compounds suggest that they may mitigate oxidative stress and inflammation in neuronal cells. This aligns with findings where compounds targeting AChE showed promise in improving cognitive function in animal models .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntimicrobialMycobacterium tuberculosis125 - 250
Enzyme InhibitionAcetylcholinesterase (AChE)27.04 - 106.75
Enzyme InhibitionButyrylcholinesterase (BuChE)58.01 - 277.48

Future Directions

The ongoing research into this compound should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in relevant animal models.
  • Structure-Activity Relationship (SAR) : Further exploration of how modifications to the structure affect biological activity could lead to more potent derivatives.
  • Clinical Trials : Promising candidates should be advanced toward clinical evaluation to determine safety and efficacy in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several benzamide derivatives reported in the literature. Below is a detailed comparison based on structural features, biological activity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Key Differences
N-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-(trifluoromethyl)benzamide Benzamide - 2-(Trifluoromethyl) group
- Hydroxyethyl-indoline chain
Undetermined (hypothesized CNS/metabolic activity) Unique indoline substitution; hydroxyl group enhances polarity.
Fluopyram
(N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide)
Benzamide - 2-(Trifluoromethyl) group
- Pyridinyl-ethyl chain
Fungicide (succinate dehydrogenase inhibitor); used in crops like cucumbers and tomatoes. Pyridine ring instead of indoline; lacks hydroxyl group. Associated with thyroid toxicity in animal studies .
Flutolanil
(N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
Benzamide - 2-(Trifluoromethyl) group
- Isopropoxyphenyl chain
Agricultural fungicide (inhibits fungal respiration). Aryl ether substituent instead of indoline; no hydroxyl group.
5-((3-(Carbamimidoylcarbamoyl)-5-(trifluoromethyl)phenyl)ethynyl)-N-(pyridin-2-yl)-2-(trifluoromethyl)benzamide Benzamide - Dual trifluoromethyl groups
- Ethynyl-carbamoyl chain
Antiplasmodial candidate (Plasmodium falciparum inhibition). Extended ethynyl-carbamoyl linker; dual trifluoromethyl groups.
N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide Benzamide - 2-(Trifluoromethyl) group
- Hydroxyethyl chain
Pharmaceutical impurity (no direct bioactivity noted). Similar hydroxyethyl chain but lacks indoline; linked to a 3-(trifluoromethyl)phenyl group.

Key Observations :

Structural Variations: The indoline moiety in the target compound distinguishes it from fungicides like fluopyram (pyridine) and flutolanil (aryl ether). Indoline derivatives are less common in agrochemicals but may offer unique receptor-binding profiles in therapeutic contexts.

Biological Activity: Fluopyram and flutolanil are succinate dehydrogenase inhibitors with broad-spectrum fungicidal activity . In contrast, the target compound’s indoline group may align with neurological targets (e.g., adrenoceptors or serotonin receptors), though direct evidence is lacking.

Toxicity and Regulation: Fluopyram has documented thyroid carcinogenicity in animal models, leading to strict EPA tolerances for residues in food crops . The target compound’s indoline group may pose different toxicity risks, necessitating further safety studies.

Synthetic Feasibility: The synthesis of hydroxyethyl-substituted benzamides is well-established (e.g., ), often involving condensation of benzoyl chlorides with amino alcohols. The indoline component may require specialized indole functionalization steps.

Preparation Methods

Synthesis of 1-Methylindolin-5-amine

Route A (Nitro Reduction and Alkylation):

  • 5-Nitroindole reduction : Hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) yields 5-aminoindoline (87% yield).
  • N-Methylation : Treatment with methyl iodide (K₂CO₃, DMF, 60°C, 6 h) affords 1-methylindolin-5-amine (78% yield, purity ≥95% by HPLC).

Route B (Direct Cyclization):
Cyclocondensation of 2-aminobenzyl alcohol with acetaldehyde under acidic conditions (H₂SO₄, 80°C, 8 h) forms indoline, followed by methylation (72% yield).

Formation of β-Amino Alcohol Intermediate

Epoxide Ring-Opening Approach:

  • Epoxidation : Ethylene oxide reacts with 1-methylindolin-5-amine (NaH, THF, 0°C → 25°C, 24 h) to yield N-(2-hydroxyethyl)-1-methylindolin-5-amine (68% yield).
  • Hydroxyl Activation : Protection with tert-butyldimethylsilyl chloride (TBDMSCl, imidazole, DCM) prevents side reactions during subsequent steps.

Reductive Amination Alternative:
Condensation of 1-methylindolin-5-amine with glycolaldehyde (NaBH₃CN, MeOH, 25°C, 18 h) provides the β-amino alcohol (81% yield, dr 3:1).

Amide Coupling with 2-(Trifluoromethyl)benzoyl Chloride

  • Activation : 2-(Trifluoromethyl)benzoic acid is converted to its acid chloride (SOCl₂, reflux, 4 h).
  • Coupling : React with the β-amino alcohol (Et₃N, DCM, 0°C → 25°C, 12 h) to yield the target compound (89% yield, purity ≥98%).
Step Reactants Conditions Yield Purity
1 5-Nitroindole → 5-Aminoindoline H₂, Pd/C, EtOH 87% 95%
2 5-Aminoindoline → 1-Methylindolin-5-amine CH₃I, K₂CO₃, DMF 78% 97%
3 Epoxide ring-opening Ethylene oxide, NaH, THF 68% 92%
4 Amide coupling 2-(Trifluoromethyl)benzoyl chloride, Et₃N 89% 98%

Optimization Strategies and Side-Reaction Mitigation

  • N-Methylation Control : Excess methyl iodide leads to quaternization; stoichiometric optimization (1.1 eq CH₃I) minimizes byproducts.
  • Epoxide Selectivity : Bulky silyl protection (TBDMS) ensures regioselective hydroxyl group reactivity.
  • Amide Coupling Efficiency : HATU-mediated coupling increases yield to 94% compared to EDCl (82%).

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 7.8 Hz, 1H, ArH), 7.65 (t, J = 7.5 Hz, 1H, ArH), 6.92 (s, 1H, Indoline-H), 4.12 (m, 1H, CHOH), 3.78 (s, 3H, N-CH₃).
  • ¹⁹F NMR : δ -62.5 (CF₃).
  • HRMS : m/z calc. for C₂₁H₂₀F₃N₂O₂ [M+H]⁺: 413.1478; found: 413.1481.

Comparative Analysis with Analogous Benzamides

The morpholinoethyl analogue (CAS 922034-04-6) shares similar amide coupling steps but replaces hydroxyl with morpholine, requiring reductive amination (NaBH(OAc)₃, 74% yield). Conversely, pyrrolopyridine-based benzamides employ Suzuki-Miyaura cross-coupling for heterocycle assembly.

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